molecular formula C13H16ClNO3S B1432200 1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride CAS No. 1375471-44-5

1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride

Cat. No.: B1432200
CAS No.: 1375471-44-5
M. Wt: 301.79 g/mol
InChI Key: XWAJCBNFBGTCDY-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride is a chemical compound with the molecular formula C13H16ClNO3S and a molecular weight of 301.79 g/mol . This compound is known for its unique structure, which includes a quinoline ring, a propan-2-yl group, and a methanesulfonate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.

Scientific Research Applications

1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride has a wide range of applications in scientific research, including:

Preparation Methods

The synthesis of 1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride typically involves the reaction of quinoline derivatives with propan-2-yl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with various enzymes and receptors, modulating their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a quinoline ring and a methanesulfonate group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-quinolin-2-ylpropan-2-yl methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S.ClH/c1-10(17-18(2,15)16)9-12-8-7-11-5-3-4-6-13(11)14-12;/h3-8,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJCBNFBGTCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)OS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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